1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyrano ring with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .
Scientific Research Applications
1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: Another heterocyclic compound with a similar core structure but different ring fusion.
Uniqueness
1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid is unique due to its specific ring fusion and the position of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-10-6-2-3-13-7(8(11)12)5(6)4-9-10/h4,7H,2-3H2,1H3,(H,11,12) |
InChI Key |
ZRKYIHMJKMFLOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(OCC2)C(=O)O |
Origin of Product |
United States |
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